REACTION_CXSMILES
|
C(CC(=O)C)(=[O:3])C.[H][H].[N:10]#[N:11].[O:12]=[O:13]>>[O:12]=[O:13].[N:10]#[N:11].[OH2:3].[N:10]#[N:11].[O:12]=[O+:13][O-:3].[N:10]#[N:11] |f:1.2,4.5,6.7,8.9|
|
Name
|
alkoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
H2 N2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H][H].N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The coprecipitation material is hydrothermally synthesized (
|
Type
|
CUSTOM
|
Details
|
crystallized in an autoclave), sintered in the air
|
Type
|
CUSTOM
|
Details
|
obtaining powder
|
Type
|
CUSTOM
|
Details
|
crushed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |